molecular formula C50H78N16O19S2 B12370232 Oligopeptide-24

Oligopeptide-24

Cat. No.: B12370232
M. Wt: 1271.4 g/mol
InChI Key: KETLMQUWYBBGQR-ZXVPBAOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Oligopeptide-24 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production of this compound can be achieved through continuous-flow reactors, which allow for the scalable synthesis of peptides . This method reduces waste and increases efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Oligopeptide-24 undergoes various chemical reactions, including:

    Oxidation: The cysteine residues in this compound can undergo oxidation to form disulfide bonds, which stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions include modified peptides with altered stability, activity, or specificity.

Comparison with Similar Compounds

Oligopeptide-24 can be compared with other biomimetic peptides such as:

This compound is unique in its ability to up-regulate EGF expression, making it particularly effective in promoting cell proliferation and extracellular matrix production . This sets it apart from other peptides that may target different pathways or have different primary effects.

Properties

Molecular Formula

C50H78N16O19S2

Molecular Weight

1271.4 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[2-[[2-[[2-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C50H78N16O19S2/c1-4-25(2)42(66-48(84)32(16-26-7-9-27(67)10-8-26)65-47(83)31(13-15-87-3)63-43(79)28(51)24-86)49(85)64-30(11-12-39(73)74)45(81)58-20-36(70)56-18-34(68)55-19-35(69)57-21-37(71)61-29(6-5-14-54-50(52)53)44(80)59-22-38(72)62-33(17-40(75)76)46(82)60-23-41(77)78/h7-10,25,28-33,42,67,86H,4-6,11-24,51H2,1-3H3,(H,55,68)(H,56,70)(H,57,69)(H,58,81)(H,59,80)(H,60,82)(H,61,71)(H,62,72)(H,63,79)(H,64,85)(H,65,83)(H,66,84)(H,73,74)(H,75,76)(H,77,78)(H4,52,53,54)/t25-,28-,29-,30-,31-,32-,33-,42-/m0/s1

InChI Key

KETLMQUWYBBGQR-ZXVPBAOPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CS)N

Origin of Product

United States

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